molecular formula C13H10O4 B8273878 3-(5-Acetylfuran-2-yl)benzoic acid

3-(5-Acetylfuran-2-yl)benzoic acid

Cat. No.: B8273878
M. Wt: 230.22 g/mol
InChI Key: ICCMRETVRGYFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Acetylfuran-2-yl)benzoic acid is a benzoic acid derivative featuring a 5-acetyl-substituted furan ring attached to the benzene core at the meta position. The acetyl group on the furan moiety introduces electron-withdrawing effects, which may influence the compound’s acidity, solubility, and reactivity.

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

3-(5-acetylfuran-2-yl)benzoic acid

InChI

InChI=1S/C13H10O4/c1-8(14)11-5-6-12(17-11)9-3-2-4-10(7-9)13(15)16/h2-7H,1H3,(H,15,16)

InChI Key

ICCMRETVRGYFIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs, their molecular properties, and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
3-(5-Acetylfuran-2-yl)benzoic acid C₁₃H₁₀O₄ 230.22 5-Acetylfuran-2-yl at C3 Likely enhanced acidity due to acetyl group; potential synthetic intermediate -
3-(5-Methyl-2-Furyl)benzoic acid C₁₂H₁₀O₃ 202.21 5-Methylfuran-2-yl at C3 Solid form; lab use (e.g., as a building block)
2-(5-Fluoro-3-ethylsulfanylbenzofuran-2-yl)acetic acid C₁₂H₁₁FO₃S 254.27 Fluorine, ethylsulfanyl at benzofuran core Pharmacological interest (antimicrobial/antitumor activities)
5-{[3-(2-Furoylamino)benzoyl]amino}-2-hydroxybenzoic acid C₁₉H₁₅N₂O₆ 367.33 Furan-amide linkage, hydroxyl group Complex structure for targeted drug design
3-Methylbenzofuran-5-carboxylic acid C₁₀H₈O₃ 176.17 Methylbenzofuran-carboxylic acid Industrial synthesis intermediate
Key Observations:
  • This property is critical in drug design, where solubility and bioavailability are influenced by ionization .
  • Pharmacological Potential: Analogs such as 2-(5-fluoro-3-ethylsulfanylbenzofuran-2-yl)acetic acid demonstrate antibacterial and antitumor activities, suggesting that the acetylfuran-benzoic acid scaffold could be explored for similar applications .
  • Synthetic Utility : Compounds like 3-methylbenzofuran-5-carboxylic acid are used in industrial synthesis, highlighting the role of benzoic acid derivatives as intermediates in organic chemistry .

Physicochemical and Functional Differences

  • Acidity : The acetyl group in this compound likely lowers the pKa of the benzoic acid group compared to 3-(5-Methyl-2-Furyl)benzoic acid (methyl is electron-donating). This difference may affect solubility in aqueous systems.
  • Synthetic Pathways : The synthesis of this compound may involve Friedel-Crafts acylation or cross-coupling reactions, similar to methods used for benzofuran-acetic acid derivatives (e.g., ) .

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